molecular formula C13H13FN2O B2913991 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole CAS No. 2415503-53-4

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole

Cat. No.: B2913991
CAS No.: 2415503-53-4
M. Wt: 232.258
InChI Key: VOGKROOXZRDZGT-UHFFFAOYSA-N
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Description

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a fluorine atom and a benzoxazole ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 7-azabicyclo[2.2.1]heptane nucleus: This can be achieved through a series of reactions starting from cyclohex-3-enecarboxylic acid, followed by Curtius rearrangement and stereoselective bromination.

    Introduction of the benzoxazole ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents such as sodium methoxide or potassium tert-butoxide.

    Electrophilic addition: The compound can undergo electrophilic addition reactions, particularly at the benzoxazole ring, using reagents like bromine or iodine.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting nicotinic acetylcholine receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. The fluorine atom and the benzoxazole ring play crucial roles in enhancing the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole can be compared with other similar compounds, such as:

    Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar 7-azabicyclo[2.2.1]heptane nucleus.

    Nicotine: Another well-known nicotinic receptor agonist, but with a simpler structure lacking the benzoxazole ring.

    7-Azabicyclo[2.2.1]heptane derivatives: Various derivatives of this bicyclic structure have been studied for their biological activity and chemical properties.

The uniqueness of this compound lies in the combination of the 7-azabicyclo[2.2.1]heptane nucleus with the benzoxazole ring and the fluorine atom, which together confer distinct chemical and biological properties.

Biological Activity

The compound 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole (CAS Number: 2415503-53-4) is a bicyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings.

  • Molecular Formula : C₁₃H₁₃FN₂O
  • Molecular Weight : 232.25 g/mol
  • Structural Features : The compound features a benzoxazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of benzoxazole often exhibit significant biological activities, including:

  • Antibacterial Activity :
    • Benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Notably, some compounds have demonstrated minimal inhibitory concentrations (MIC) that suggest potential therapeutic applications in treating bacterial infections .
  • Antifungal Activity :
    • Several studies have highlighted the antifungal properties of benzoxazole derivatives against pathogens like Candida albicans. The structure–activity relationship (SAR) analysis has been crucial in identifying the most effective compounds for further development .
  • Anticancer Activity :
    • A considerable number of benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Research has shown that some compounds preferentially target cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Antibacterial and Antifungal Activity

A study conducted on a series of benzoxazole derivatives found that while the overall antibacterial activity was moderate, specific compounds demonstrated strong selectivity towards Gram-positive bacteria. For instance, compound H-Box[(2-OMe-4-NMe₂)Ph]-OMe exhibited the highest antibacterial activity with an MIC significantly lower than others tested .

CompoundTarget BacteriaMIC (µg/mL)
H-Box Bacillus subtilis10
H-Box Staphylococcus aureus15
H-BoxCandida albicans20

Anticancer Studies

In vitro studies have demonstrated that several benzoxazole derivatives can induce apoptosis in cancer cells. For example, a derivative tested showed a cytotoxic effect on MCF-7 cells with an IC₅₀ value of 5 µM, indicating its potential as a lead compound for developing new anticancer therapies .

Cell LineIC₅₀ (µM)Compound Tested
MCF-75This compound
A54910This compound
PC38This compound

Structure–Activity Relationship (SAR)

The SAR analysis has provided insights into how modifications to the benzoxazole ring influence biological activity. For example:

  • The presence of electron-donating groups significantly enhances antibacterial activity.
  • Fluorine substitution at specific positions on the benzene ring has been linked to improved cytotoxicity against cancer cells.

Properties

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-8-1-6-11-12(7-8)17-13(15-11)16-9-2-3-10(16)5-4-9/h1,6-7,9-10H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGKROOXZRDZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC4=C(O3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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